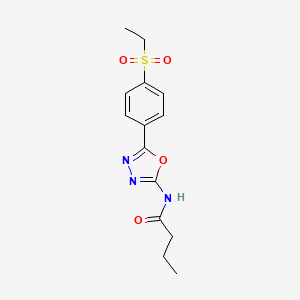

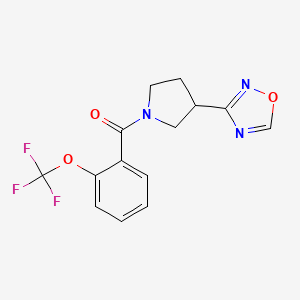

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of butyramide . Butyramide is the amide of butyric acid and is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether . It has the molecular formula C3H7CONH2 .

Physical And Chemical Properties Analysis

Butyramide has a melting point of 115 to 116 °C and a boiling point of 216 °C . It is freely soluble in water and ethanol, but slightly soluble in diethyl ether . The specific physical and chemical properties of “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide” are not available in the sources I found.Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-substituted derivatives of oxadiazole compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to a series of transformations to obtain the target compounds. These processes highlight the chemical versatility and potential of oxadiazole derivatives for further applications in scientific research (Khalid et al., 2016).

Biological Activities

Antimicrobial Evaluation : Novel pyrazolopyrimidines and derivatives bearing sulfonamide groups have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibited activities exceeding those of reference drugs, suggesting their potential as antimicrobial agents (Alsaedi et al., 2019).

Enzymatic Activity : A study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides revealed their potent effect on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose. This suggests potential applications in biotechnology and pharmaceuticals (Khalid et al., 2016).

Pharmacological Potential

- Inhibitors of HIV-1 Replication : N-arylsulfonyl derivatives have been identified as inhibitors of HIV-1 replication. Among these, certain compounds showed promising activity against HIV-1, indicating their potential as therapeutic agents in the treatment of HIV/AIDS (Che et al., 2015).

Chemical Reactivity and Utility

- Synthesis of Heterocyclic Compounds : The ability to undergo various cyclization reactions to produce heterocyclic compounds further exemplifies the utility of oxadiazole derivatives in synthetic chemistry. These reactions offer pathways to synthesize compounds with potential biological and pharmacological activities (Abd & Awas, 2008).

Mechanism of Action

Target of Action

The compound “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Compounds in this class often interact with various receptors in the body, which could potentially be the primary targets of this compound.

properties

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-3-5-12(18)15-14-17-16-13(21-14)10-6-8-11(9-7-10)22(19,20)4-2/h6-9H,3-5H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLCZINMFBMGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2607298.png)

![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2607299.png)

![(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2607300.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2607313.png)

![1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2607314.png)

![N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2607315.png)

![3-Azaspiro[5.5]undecane-9-acetic acid ethyl ester hydrochloride](/img/structure/B2607316.png)

![1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2607321.png)